molecular formula C15H9F3N2O4 B4950921 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile

Cat. No.: B4950921
M. Wt: 338.24 g/mol
InChI Key: YZJGVJOZNKKFJB-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C15H9F3N2O4 It is characterized by the presence of a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile typically involves multiple steps. One common method includes the nitration of 4-(trifluoromethyl)benzonitrile to introduce the nitro group. This is followed by the reaction with 3-methoxyphenol under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or dimethyl ether and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the presence of reactive nitro and trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include amines (from reduction of the nitro group) and various substituted derivatives (from substitution reactions).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile is unique due to the combination of the methoxy, nitro, and trifluoromethyl groups on a single benzonitrile core. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O4/c1-23-14-6-9(8-19)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)20(21)22/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJGVJOZNKKFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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